molecular formula C15H21NO B1465108 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol CAS No. 1311997-24-6

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol

Cat. No. B1465108
M. Wt: 231.33 g/mol
InChI Key: KRSDANWQSBFWDS-QPJJXVBHSA-N
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Description

“{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol” would be a derivative of this basic structure.


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Low-Density Lipoprotein Receptor Upregulation : A practical synthesis method for a compound structurally related to "{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol" was developed, showing potential in upregulating low-density lipoprotein receptors. This could have implications in managing cholesterol levels and cardiovascular diseases (Ito et al., 2002).

  • Antibacterial and Antifungal Applications : A study on microwave-assisted synthesis of some pyrazole derivatives, which include a structure similar to the compound , demonstrated their antibacterial and antifungal activities. This suggests potential uses in combating microbial infections (Swarnkar et al., 2014).

  • Crystal Structure Investigations : Multiple studies have focused on the synthesis and crystal structure analysis of compounds closely related to "{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol". These studies contribute to our understanding of the molecular configuration and potential reactivity of such compounds (Girish et al., 2008), (Benakaprasad et al., 2007).

  • Oxidative Cyclization in Organic Synthesis : The compound's derivatives have been used as catalysts for oxidative cyclization of alkenols, demonstrating their utility in organic synthesis and potential applications in pharmaceuticals (Dönges et al., 2014).

  • Antileukemic Activity : A study on the synthesis of novel derivatives of "{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol" showed antiproliferative activity against human leukemia cells, indicating potential therapeutic applications in oncology (Vinaya et al., 2011).

  • Antimicrobial Activity : Some derivatives of the compound have been synthesized and found to possess significant antimicrobial activity, suggesting potential uses in treating infections (Kumar et al., 2012).

  • Thermal and Optical Studies : The compound and its derivatives have been subject to thermal and optical studies, contributing to a deeper understanding of their physical properties and potential applications in materials science (Karthik et al., 2021).

Future Directions

Piperidine and its derivatives continue to play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol”, remains an important task of modern organic chemistry .

properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-13-15-8-11-16(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-7,15,17H,8-13H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSDANWQSBFWDS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CO)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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